2-Bromo-3-fluoro-6-hydroxybenzoic acid
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Overview
Description
2-Bromo-3-fluoro-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-6-hydroxybenzoic acid typically involves multiple steps. One common method starts with m-fluorobenzotrifluoride, which undergoes nitration, bromination, reduction, deamination, and hydrolysis to yield the target compound . Another approach involves using o-fluorobenzonitrile as the starting material, followed by nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can participate in reduction reactions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-fluoro-6-hydroxybenzoic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-6-hydroxybenzoic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation with palladium catalysts to form new carbon-carbon bonds . The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-hydroxybenzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.
4-Bromo-2-fluorobenzoic acid: Similar structure but the hydroxyl group is in a different position.
Uniqueness
2-Bromo-3-fluoro-6-hydroxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C7H4BrFO3 |
---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
2-bromo-3-fluoro-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrFO3/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
DNSGIMSYWRVRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)Br)F |
Origin of Product |
United States |
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